(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide
Overview
Description
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Thiazole Ring Synthesis: The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The furan and thiazole rings are then coupled using a suitable linker, such as a carbamothioyl group, under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan and thiazole derivatives.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in key biological processes.
Pathways Involved: It may modulate signaling pathways that are crucial for cell growth and survival, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-[[4-(2-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide: Similar structure but with a different position of the nitro group.
(E)-3-(furan-2-yl)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide: Similar structure but with the nitro group in the para position.
Uniqueness
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c22-15(7-6-13-5-2-8-25-13)19-16(26)20-17-18-14(10-27-17)11-3-1-4-12(9-11)21(23)24/h1-10H,(H2,18,19,20,22,26)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWPVDATJSGOM-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)/C=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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